tert-Butyl 2-(amino(phenyl)methylene)hydrazinecarboxylate
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Overview
Description
N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester is a compound that falls under the category of carbazic acid derivatives It is characterized by the presence of an alpha-aminobenzylidene group attached to the carbazic acid moiety, which is further esterified with tert-butyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester typically involves the reaction of carbazic acid with an alpha-aminobenzylidene precursor under esterification conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, allowing for the formation of the tert-butyl ester without significant side reactions.
Industrial Production Methods
In an industrial setting, the production of N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new esters or amides.
Scientific Research Applications
N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-3-formyl-4-pyridinyl)carbamic acid tert-butyl ester: Similar in structure but contains a chloro and formyl group.
tert-Butyl carbanilate: Another carbazic acid derivative with a tert-butyl ester group.
Uniqueness
N’-(alpha-Aminobenzylidene)carbazic acid tert-butyl ester is unique due to its specific alpha-aminobenzylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
tert-butyl N-[[amino(phenyl)methylidene]amino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-14-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWHNGLXDSXTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(C1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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